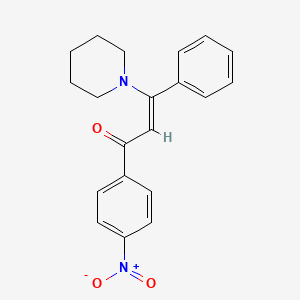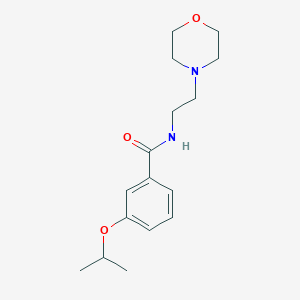![molecular formula C21H26N2O5S B5296170 3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5296170.png)
3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in many types of cancer cells. The compound has been extensively studied for its potential applications in cancer treatment and diagnosis.
Mechanism of Action
The mechanism of action of 3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide involves the inhibition of CA IX activity. CA IX is an enzyme that is overexpressed in many types of cancer cells and plays a role in maintaining the acidic microenvironment of tumors. Inhibition of CA IX activity leads to a decrease in tumor pH, which can enhance the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide have been extensively studied. The compound has been shown to selectively inhibit the activity of CA IX, which leads to a decrease in tumor pH. This decrease in tumor pH can enhance the efficacy of chemotherapy and radiation therapy. The compound has also been shown to have potential applications in cancer diagnosis, as CA IX is a biomarker for many types of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide in lab experiments include its high potency and selectivity for CA IX, which makes it a useful tool for studying the role of CA IX in cancer biology. The compound has also been shown to have potential applications in cancer diagnosis, which can be useful in the development of new diagnostic tools. The limitations of using the compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Future Directions
There are many potential future directions for research on 3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide. Some possible directions include:
1. Development of new synthetic methods to improve the yield and purity of the compound.
2. Evaluation of the compound's efficacy in preclinical and clinical trials for cancer treatment and diagnosis.
3. Investigation of the compound's potential applications in other diseases and conditions, such as osteoporosis and glaucoma.
4. Development of new diagnostic tools based on the compound's ability to selectively target CA IX.
5. Investigation of the mechanism of action of the compound in more detail to better understand its effects on tumor pH and cancer biology.
Synthesis Methods
The synthesis of 3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide involves the reaction of 4-morpholinylbenzene-1-sulfonyl chloride with 2-(4-morpholinylcarbonyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with isopropyl magnesium chloride and methoxy magnesium bromide to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied for its potential applications in cancer treatment and diagnosis. The compound has been shown to selectively inhibit the activity of CA IX, which is overexpressed in many types of cancer cells. Inhibition of CA IX activity leads to a decrease in tumor pH, which can enhance the efficacy of chemotherapy and radiation therapy. The compound has also been shown to have potential applications in cancer diagnosis, as CA IX is a biomarker for many types of cancer.
properties
IUPAC Name |
4-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15(2)18-14-16(8-9-20(18)27-3)29(25,26)22-19-7-5-4-6-17(19)21(24)23-10-12-28-13-11-23/h4-9,14-15,22H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUZTJGNQPAFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(propan-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5296092.png)
![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5296122.png)
![1,1'-[(4-chlorophenyl)methylene]dipiperidine](/img/structure/B5296124.png)
![7-[2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-1-methyl-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5296148.png)
![1-(2-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5296150.png)
![2-cyano-N-(2-methoxyphenyl)-3-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}acrylamide](/img/structure/B5296157.png)


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5296178.png)
![4-methoxy-N-methyl-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5296185.png)
![7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5296193.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5296201.png)